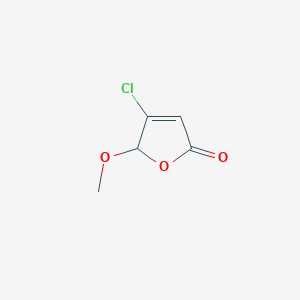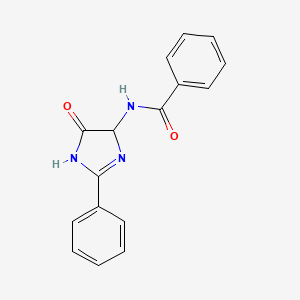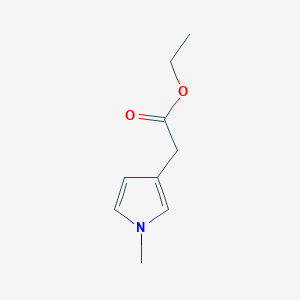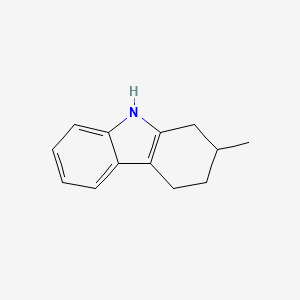
Ethyl (5,6,7,8-tetrahydroquinolin-5-yl)acetate
Vue d'ensemble
Description
Tetrahydroquinoline is a class of organic compounds that contain a quinoline moiety which is saturated in the 5,6,7,8-positions . They are involved in a wide range of biological activities and are substructures of many natural products .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives often involves the condensation of anilines with carbonyl compounds . For example, 8-Acetyl-5,6,7,8-tetrahydroquinoline can be synthesized from 5,6,7,8-Tetrahydroquinoline and Acetonitrile .Molecular Structure Analysis
The basic structure of a tetrahydroquinoline consists of a benzene ring fused to a nitrogen-containing pyridine ring, which is saturated at the 5,6,7,8-positions . The exact structure of “Ethyl (5,6,7,8-tetrahydroquinolin-5-yl)acetate” would depend on the positions of the ethyl and acetate groups on this basic structure.Chemical Reactions Analysis
Tetrahydroquinolines can participate in various chemical reactions. For instance, they can act as ligands in CuI mediated room temperature C-N coupling reactions .Applications De Recherche Scientifique
Antibiotic Properties
A study by Asolkar et al. (2004) discovered a tetrahydroquinoline derivative with notable biological activity against bacteria and fungi. This compound, identified as helquinoline, was isolated from the cultures of Janibacter limosus and exhibited significant antimicrobial properties (Asolkar et al., 2004).
Antimicrobial Synthesis
Ahmed et al. (2006) conducted a study on the synthesis of various compounds, including the treatment of ethyl (quinolin-8-yloxy)acetate with hydrazine hydrate. The resulting compounds demonstrated significant inhibition of bacterial and fungal growth, indicating their potential antimicrobial activity (Ahmed et al., 2006).
Crystal Structure and Stability Analysis
Filali Baba et al. (2019) analyzed the crystal structure of a compound related to ethyl tetrahydroquinolin acetate, providing insights into its molecular configuration and stability. This study contributes to understanding the physical properties and potential applications of tetrahydroquinoline derivatives (Filali Baba et al., 2019).
Cytotoxicity and Anticancer Potential
Saleh et al. (2020) investigated compounds including ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate for their cytotoxic effects. The study showed that these compounds have potential for antitumor screening against various cancer cell lines, highlighting their relevance in cancer research (Saleh et al., 2020).
Antimicrobial
Agents SynthesisAbdel-Mohsen (2014) described the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives, demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This research further underscores the antimicrobial potential of tetrahydroquinoline derivatives (Abdel-Mohsen, 2014).
Synthesis of Enantiomerically Pure Derivatives
Uenishi and Hamada (2002) developed a method for preparing enantiomerically pure tetrahydroquinolines. This research is significant for the synthesis of stereochemically specific compounds, which can be crucial in pharmaceutical applications (Uenishi & Hamada, 2002).
Formation Mechanism and Spectroscopic Analysis
Bonanomi and Palazzo (1977) isolated and identified various esters, including tetrahydroquinoline derivatives, analyzing their formation mechanism and spectroscopic properties. Such studies contribute to the understanding of the chemical behavior and potential applications of these compounds (Bonanomi & Palazzo, 1977).
Synthesis of Heterocyclic Compounds
Lu and Shi (2007) reported on the synthesis of pyrrolidine and tetrahydroquinoline derivatives, emphasizing the versatility of these compounds in creating diverse molecular structures, which is crucial for developing new pharmaceutical agents (Lu & Shi, 2007).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(5,6,7,8-tetrahydroquinolin-5-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)9-10-5-3-7-12-11(10)6-4-8-14-12/h4,6,8,10H,2-3,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKVVIFCNGXJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCC2=C1C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40740195 | |
| Record name | Ethyl (5,6,7,8-tetrahydroquinolin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40740195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (5,6,7,8-tetrahydroquinolin-5-yl)acetate | |
CAS RN |
62741-61-1 | |
| Record name | Ethyl (5,6,7,8-tetrahydroquinolin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40740195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




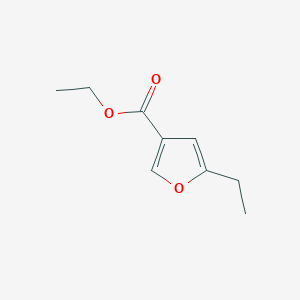
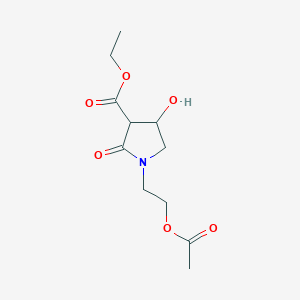
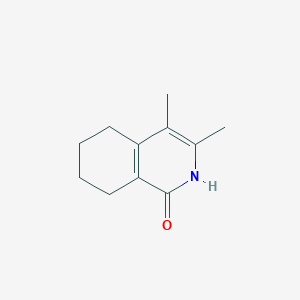

![Acetamide, N-[2-(1H-indol-7-yl)ethyl]-](/img/structure/B3355493.png)

